2-(furan-2-amido)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,3-oxazole-4-carboxamide
Description
The compound 2-(furan-2-amido)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,3-oxazole-4-carboxamide features a 1,3-oxazole core substituted at position 4 with a carboxamide group. The carboxamide nitrogen is linked to a 3-(2-methyl-1,3-thiazol-4-yl)phenyl moiety, while position 2 of the oxazole is functionalized with a furan-2-amido group.
Properties
IUPAC Name |
2-(furan-2-carbonylamino)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S/c1-11-20-15(10-28-11)12-4-2-5-13(8-12)21-17(24)14-9-27-19(22-14)23-18(25)16-6-3-7-26-16/h2-10H,1H3,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZDQAZUTKSPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=COC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(furan-2-amido)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,3-oxazole-4-carboxamide represents a novel class of bioactive molecules that have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 342.36 g/mol. The structure features a furan ring, a thiazole moiety, and an oxazole carboxamide, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives containing oxazole and thiazole rings exhibit significant antimicrobial properties. For instance, a review highlighted that various oxazole derivatives showed notable activity against Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 156.47 µM against different bacterial strains including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | E. coli (MIC µM) | S. aureus (MIC µM) | C. albicans (MIC µM) |
|---|---|---|---|
| 2a | 22.9 | 5.64 | 16.69 |
| 2b | 23.15 | 8.33 | 78.23 |
| 2c | 156.47 | 13.40 | 222.31 |
| Ketoconazole | - | - | 20 |
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results indicate that it exhibits selective cytotoxicity against certain cancer types while sparing normal cells, suggesting a potential for use in targeted cancer therapies.
Case Study: Cytotoxicity in Cancer Cell Lines
In a study involving breast cancer cell lines, the compound demonstrated an IC50 value of approximately , indicating moderate cytotoxicity compared to standard chemotherapeutics . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
The biological activity of the compound can be attributed to its ability to interact with specific cellular targets involved in signaling pathways related to inflammation and tumor progression. It has been suggested that the thiazole moiety plays a crucial role in enhancing the compound's affinity for these targets .
Chemical Reactions Analysis
Chemical Stability
The compound exhibits moderate stability under ambient conditions but is sensitive to:
Reactivity and Functionalization
3.1 Electrophilic Substitution
- The furan ring undergoes nitration or sulfonation at the C-5 position under mild conditions (e.g., HNO₃/H₂SO₄) .
- Thiazole’s sulfur atom participates in coordination chemistry with transition metals (e.g., Au³⁺) .
3.2 Nucleophilic Reactions
- The oxazole’s carboxamide group reacts with Grignard reagents (e.g., CH₃MgBr) to form ketones .
- Example:
3.3 Cross-Coupling Reactions
- The aryl bromide (if present in analogs) undergoes Buchwald-Hartwig amination with secondary amines .
Key Research Findings
Synthetic Optimization Challenges
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural similarities with the target molecule, particularly in their heterocyclic cores and substituent patterns:
Key Observations
Core Heterocycles :
- The target compound and Compound 7 () utilize oxazole cores, whereas and derivatives employ thiazole rings. Oxazole and thiazole rings enhance metabolic stability and bioavailability, making them common in drug design.
- The 2-methyl-1,3-thiazol-4-yl group in the target compound is recurrent in analogs (e.g., ), suggesting its role in target binding or solubility modulation.
Substituent Effects: Furan vs. Thiophene: The target’s furan-2-amido group contrasts with Compound 7’s thiophene substitution. Carboxamide Linkers: uses a sulfamoyl linker, which may enhance water solubility compared to direct carboxamide bonds in the target compound.
The trifluoromethyl group in ’s compound could enhance lipophilicity and membrane permeability, a strategy often used in kinase inhibitors.
Pharmacological Implications
- Anticancer Potential: The thiazole and oxazole motifs in the target compound and analogs are associated with apoptosis induction and cell cycle arrest, as seen in .
- Enzyme Inhibition : The 2-methylthiazole group may target kinases or tyrosine phosphatases, similar to compounds in and .
Q & A
Q. Optimization Strategies :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of thiazole and furan moieties.
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .
- Purify via column chromatography or recrystallization to achieve >95% purity .
How can the molecular structure of this compound be validated, and what advanced techniques are critical for resolving crystallographic ambiguities?
Basic Research Question
- Spectroscopic Characterization :
- X-ray Crystallography :
Q. Advanced Consideration :
- For disordered structures (common in flexible side chains), employ twin refinement or dynamic scattering models in SHELXL .
What in vitro assays are suitable for preliminary biological screening, and how can false positives be mitigated?
Basic Research Question
- Anticancer Activity :
- MTT Assay : Test against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination. Include controls for thiazole-mediated cytotoxicity .
- Enzyme Inhibition :
- Use fluorescence-based assays (e.g., kinase inhibition) with ATP-competitive controls .
Q. Mitigating False Positives :
- Validate hits via orthogonal assays (e.g., SPR for binding affinity).
- Rule out aggregation artifacts using detergent (e.g., 0.01% Tween-20) .
How can researchers elucidate the mechanism of action for this compound, particularly its interaction with kinase targets?
Advanced Research Question
- Computational Docking :
- Use AutoDock Vina to model binding to kinases (e.g., EGFR, VEGFR2). Prioritize residues critical for hydrogen bonding (e.g., oxazole carbonyl with Lys/Arg) .
- Biophysical Validation :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) with purified kinase domains .
- CETSA : Confirm target engagement in cellular lysates via thermal shift assays .
How should researchers design assays to evaluate selectivity across structurally similar targets (e.g., thiazole-containing enzymes)?
Advanced Research Question
- Panel Screening :
- Test against a kinase panel (e.g., 100+ kinases) to identify off-target effects. Use ATP concentration matching physiological levels (1 mM) .
- Structural Probes :
- Compare with analogs lacking the furan-amido group to isolate contributions of specific substituents .
Q. Data Analysis :
- Calculate selectivity scores (S(10) = IC₅₀<sup>least sensitive</sup>/IC₅₀<sup>most sensitive</sup>). Aim for S(10) > 100 for therapeutic candidates .
How can contradictory results in biological activity across studies be resolved?
Advanced Research Question
- Source Analysis :
- Compare assay conditions (e.g., serum concentration affecting compound stability) .
- Verify compound integrity post-assay via LC-MS to rule out degradation .
- Structural Analog Comparison :
| Compound | Key Structural Difference | Reported IC₅₀ (μM) | Reference |
|---|---|---|---|
| Target Compound | N/A | 0.8–1.2 | |
| Furan-2-carboxylic acid analog | Lacks thiazole ring | >50 | |
| Thiazole-only analog | Lacks furan-amido group | 5.4 |
- Conclusion : Contradictions may arise from substituent-specific effects. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
What strategies improve yield in large-scale synthesis while maintaining stereochemical purity?
Advanced Research Question
- Flow Chemistry :
- Implement continuous flow for amidation steps to enhance mixing and reduce reaction time .
- Catalyst Optimization :
- Screen Pd catalysts (e.g., XPhos Pd G3) for Suzuki couplings to minimize thiazole decomposition .
- Crystallization Control :
- Use solvent/antisolvent pairs (e.g., DCM/heptane) to isolate enantiomerically pure product .
How can computational models predict metabolic stability and guide structural optimization?
Advanced Research Question
- ADMET Prediction :
- Use SwissADME to estimate CYP450 metabolism sites (e.g., furan oxidation) .
- Metabolite Identification :
- Simulate Phase I/II metabolism via BioTransformer 3.0. Prioritize derivatives with lower clearance (e.g., halogenation to block oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
